molecular formula C14H18O2 B3022749 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one CAS No. 54757-47-0

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

Cat. No.: B3022749
CAS No.: 54757-47-0
M. Wt: 218.29 g/mol
InChI Key: NMRRLIHKRCVLLQ-VOTSOKGWSA-N
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Description

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0) is a β,γ-unsaturated ketone with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. It is a colorless to pale yellow liquid (or low-melting solid) with a density of 1.006 g/cm³, a boiling point of 358.7°C at 760 mmHg, and a melting point of 156.7°C . This compound is a critical intermediate in synthesizing etretinate (a retinoid used for psoriasis) and its derivatives, such as acitretin . Its synthesis involves acylation of 2,5-dimethylanisole followed by ozonolysis and strategic functional group manipulation .

Properties

IUPAC Name

(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRLIHKRCVLLQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197726
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
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Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-31-6
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-31-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)-
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Record name (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
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Biological Activity

4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, with the CAS number 54757-47-0, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₄H₁₈O₂
  • Molecular Weight : 218.29 g/mol
  • Structure : The compound features a butenone structure with a methoxy-substituted phenyl group, contributing to its unique properties.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines:

Cell LineIC₅₀ (µM)Reference
Vero45–114
MCF-745–114
KB45–114
A54913.14
HepG249.02

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration and invasion.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains with the following minimum inhibitory concentration (MIC) values:

Bacterial StrainMIC (µg/mL)Reference
B. subtilis3.27–6.55
P. aeruginosa1.67
MRSA3.36
C. albicans6.55
Salmonella typhimurium26.20

These findings suggest that the compound could be developed as a potential antimicrobial agent, especially against resistant strains.

Other Biological Activities

In addition to its antitumor and antimicrobial activities, the compound has shown promise in other areas:

  • Glyoxalase Inhibition : It has been reported to inhibit glyoxalase activity, which may contribute to its antitumor effects by disrupting metabolic pathways in cancer cells .
  • Protein Tyrosine Phosphatase (PTP) Activity : Some studies indicate it may exhibit selective PTP1B inhibitory activity, which is relevant in diabetes and obesity research .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the IC₅₀ values of various compounds similar to this compound against different cancer cell lines and found it effective against A549 and HepG2 cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of this compound compared to traditional antibiotics like ampicillin and ketoconazole. The results indicated that it had comparable or superior activity against certain pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its 4-methoxy-2,3,6-trimethylphenyl substituent, which confers distinct electronic and steric properties. Below is a detailed comparison with analogous β,γ-unsaturated ketones:

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties Applications
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one 4-methoxy, 2,3,6-trimethyl C₁₄H₁₈O₂ High lipophilicity (logP ~3.5), stable under mild acidic/basic conditions Drug intermediate (etretinate)
4-(2,3,6-Trimethylphenyl)but-3-en-2-one (FL-no: 07.206) 2,3,6-trimethyl (no methoxy) C₁₃H₁₆O Lower polarity; genotoxicity concerns (EFSA flagged for mutagenicity testing) Flavoring agent (discontinued due to lack of data)
(E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one (DHZ analogs) 4-hydroxy, 3-methoxy C₁₁H₁₂O₃ Higher solubility due to phenolic -OH; antioxidant activity Mimics of curcumin/dehydrozingerone
4-(4-Nitrophenyl)but-3-en-2-one 4-nitro C₁₀H₉NO₃ Electron-withdrawing nitro group increases reactivity (e.g., in Michael additions) Research chemical (no therapeutic use reported)
4-Methoxy-3-buten-2-one No aromatic ring C₅H₈O₂ Volatile liquid; simpler structure General organic synthesis

Pharmacological and Industrial Relevance

  • Etretinate Synthesis: The compound’s trimethylmethoxyphenyl group is essential for binding to retinoid receptors, enabling etretinate’s antipsoriatic activity . In contrast, 4-(2,3,6-Trimethylphenyl)but-3-en-2-one lacks the methoxy group, rendering it biologically inert for this application .

Research Findings and Key Studies

  • Synthetic Efficiency : A 2024 study by Emcure Pharmaceuticals demonstrated an 80–84% yield for the target compound using NaOH-mediated condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone .
  • Structural Analogues : Compounds like (E)-4-[(1R,4S)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one (from Ailanthus altissima) exhibit cyclohexyl substituents instead of aromatic rings, showcasing divergent bioactivity (e.g., antitumor vs. antipsoriatic) .
  • Regulatory Status: The EFSA discontinued evaluation of 4-(2,3,6-Trimethylphenyl)but-3-en-2-one due to insufficient genotoxicity data, highlighting the importance of substituent-driven safety assessments .

Q & A

Q. What are the recommended spectroscopic techniques for validating the structure of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic and olefinic proton environments. Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar column (e.g., HP-5MS) using a temperature gradient (e.g., 60°C to 280°C at 5–10°C/min) can resolve purity and fragmentation patterns . Infrared (IR) spectroscopy should confirm key functional groups (e.g., ketone C=O stretch ~1700 cm⁻¹). For advanced validation, X-ray crystallography (as applied to structurally similar compounds) resolves stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : A Claisen-Schmidt condensation between 4-methoxy-2,3,6-trimethylacetophenone and an appropriate aldehyde (e.g., acetaldehyde) under basic conditions (e.g., NaOH/ethanol) is typical. Reaction monitoring via Thin-Layer Chromatography (TLC) with UV visualization ensures intermediate control. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) improves yield. Reaction parameters (temperature, stoichiometry) should be optimized using Design of Experiments (DoE) to minimize side products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation/contact due to potential respiratory and dermal hazards. Store in airtight containers away from ignition sources (flash point data unavailable; assume flammability). Spill management requires inert absorbents (e.g., vermiculite) and ethanol for residue cleanup. Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) for emergency guidelines .

Q. How can researchers address conflicting solubility data for this compound?

  • Methodological Answer : Conduct systematic solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO, hexane) at controlled temperatures (20–60°C). Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility limits. Conflicting data may arise from polymorphic forms; X-ray Powder Diffraction (XRPD) can identify crystalline variations .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Software like Gaussian or ORCA paired with visualization tools (Avogadro, PyMol) enable trajectory analysis .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Reproduce assays under standardized conditions (e.g., OECD guidelines for cytotoxicity). Validate via orthogonal methods:
  • In vitro: MTT assay for cell viability vs. lactate dehydrogenase (LDH) release for membrane integrity.
  • In silico: QSAR models to correlate structural features with activity.
    Batch-to-batch purity variations (HPLC >95%) and solvent residues (GC-MS) often explain contradictions .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials. Add stabilizers (e.g., BHT for radical inhibition) if compatible. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization improves stability for hygroscopic batches .

Q. How can the environmental impact of this compound be assessed?

  • Methodological Answer : Follow OECD Test Guidelines:
  • Persistence: OECD 301 (ready biodegradability).
  • Toxicity: Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
  • Bioaccumulation: LogP calculations (e.g., via EPI Suite) predict lipid affinity.
    Data gaps in existing SDS (e.g., ecotoxicity) necessitate experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Reactant of Route 2
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one

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